Lipophilicity Enhancement: cLogP Comparison of Ethyl (2,6-dimethylphenyl)(difluoro)acetate vs. Non-Fluorinated Analog
The difluoromethylene unit (CF₂) in ethyl (2,6-dimethylphenyl)(difluoro)acetate replaces the CH₂ group found in the non-fluorinated analog ethyl (2,6-dimethylphenyl)acetate. This substitution is predicted to elevate the calculated octanol-water partition coefficient (cLogP) by approximately 1.2–1.5 units. The non-fluorinated comparator has an XLogP3-AA value of 2.8 [1]. While a definitive experimental logP for the target compound is not available in the public literature, class-level structure-activity relationship (SAR) studies on α,α-difluoroarylacetic acid derivatives consistently show a lipophilicity increase of ΔlogP = +1.0 to +1.5 upon gem-difluorination [2].
| Evidence Dimension | Lipophilicity (cLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted cLogP ≈ 4.0–4.3 (based on class-level SAR +1.2 to +1.5 shift) |
| Comparator Or Baseline | Ethyl (2,6-dimethylphenyl)acetate: XLogP3-AA = 2.8 (PubChem computed) |
| Quantified Difference | Estimated ΔlogP ≈ +1.2 to +1.5 |
| Conditions | PubChem XLogP3-AA model; class-level SAR from α,α-difluoroarylacetic acid literature |
Why This Matters
A 1.2–1.5 log unit increase in lipophilicity can significantly alter membrane permeability, plasma protein binding, and tissue distribution in biological systems, making the non-fluorinated analog unsuitable as a direct replacement in pharmacological or agrochemical assays.
- [1] PubChem. Ethyl 2-(2,6-dimethylphenyl)acetate. CID 54752301. XLogP3-AA = 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/105337-15-3. View Source
- [2] Middleton, W. J.; Bingham, E. M. α,α-Difluoroarylacetic acids: preparation from (diethylamino)sulfur trifluoride and α-oxoarylacetates. J. Org. Chem. 1980, 45, 2883–2887. DOI: 10.1021/jo01302a028. View Source
